molecular formula C12H9NO2 B1677673 Phenyl nicotinate CAS No. 3468-53-9

Phenyl nicotinate

Cat. No. B1677673
CAS RN: 3468-53-9
M. Wt: 199.2 g/mol
InChI Key: QEJPOSAIULNDLU-UHFFFAOYSA-N
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Description

Phenyl nicotinate is a compound with the molecular formula C12H9NO2 . It is also known by other names such as phenyl pyridine-3-carboxylate and 3-Pyridinecarboxylic acid, phenyl ester . The molecular weight of Phenyl nicotinate is 199.20 g/mol .


Synthesis Analysis

A nature-inspired strategy for the synthesis of meta-aminoaryl nicotinates from 3-formyl (aza)indoles has been reported . This strategy involves the transformation of (aza)indole scaffolds into substituted meta-aminobiaryl scaffolds via Aldol-type addition and intramolecular cyclization followed by C–N bond cleavage and re-aromatization . This method allows access to ortho-unsubstituted nicotinates .


Molecular Structure Analysis

The molecular structure of Phenyl nicotinate includes a phenyl group attached to a nicotinate . The InChI representation of Phenyl nicotinate is InChI=1S/C12H9NO2/c14-12(10-5-4-8-13-9-10)15-11-6-2-1-3-7-11/h1-9H . The Canonical SMILES representation is C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 .


Chemical Reactions Analysis

Phenyl nicotinate can be synthesized from 3-formyl (aza)indoles through a series of reactions including Aldol-type addition, intramolecular cyclization, C–N bond cleavage, and re-aromatization .


Physical And Chemical Properties Analysis

Phenyl nicotinate has a molecular weight of 199.20 g/mol . The exact physical and chemical properties specific to Phenyl nicotinate are not detailed in the retrieved papers.

Safety And Hazards

Phenyl nicotinate may cause skin irritation and serious eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The late-stage conjugation of bioactive (hetero)arylamines with nicotinates and nicotinamides, such as Phenyl nicotinate, allows access to previously unexplored chemical space for biomedical research . This opens up new possibilities for the development of novel therapeutic agents.

properties

IUPAC Name

phenyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(10-5-4-8-13-9-10)15-11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJPOSAIULNDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063045
Record name Phenyl nicotinate
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Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl nicotinate

CAS RN

3468-53-9
Record name Phenyl 3-pyridinecarboxylate
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Record name Phenyl nicotinate
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Record name Phenyl nicotinate
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Record name 3-Pyridinecarboxylic acid, phenyl ester
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Record name Phenyl nicotinate
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Record name Phenyl nicotinate
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Record name PHENYL NICOTINATE
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Synthesis routes and methods I

Procedure details

Nicotinic chloride (1.78 g, 10 mmoL) was added to phenol (1.29 g, 12 mmoL) in 10 mL of tetrahydrofuran (THF). Triethylamine (5 mL) and pyridine (5 mL) were then added to the mixture, which was then stirred at room temperature overnight. After THF was evaporated, the mixture was washed with ethyl acetate in water for three times. The ethyl acetate (EtOAC) layer was then purified with silica column (Hexane: EtOAC=4:1) to give pure product. 1H NMR (400 MHz, CDCl3): δ=9.40 (s, 1H), 8.86 (d, 1H), 8.46 (d, 1H), 7.45 (m, 3H), 7.32 (d, 1H), 7.24 (m, 2H).
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Nicotinic chloride (1.78 g, 10 mmoL) was added to phenol (1.29 g, 12 mmoL) in 10 mL of tetrahydrofuran (THF). Triethylamine (5 mL) and pyridine (5 mL) were then added to the mixture, which was then stirred at room temperature overnight. After THF was evaporated, the mixture was washed with ethyl acetate in water for three times. The ethyl acetate (EtOAC) layer was then purified with silica column (Hexane: EtOAC=4:1) to give pure product. 1H NMR (400 MHz, CDCl3): δ=9.40 (s, 1H), 8.86 (d, 1H), 8.46 (d, 1H), 7.45 (m, 3H), 7.32 (d, 1H), 7.24 (m, 2H). 2′,3′,5′-Triacetyl ethyl nicotinate riboside (2):
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
2′,3′,5′-Triacetyl ethyl nicotinate riboside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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